2-[6-(1H-indol-4-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-4-yl]-5-[(4-propan-2-ylpiperazin-1-yl)methyl]-1,3-oxazole
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Overview
Description
2-[6-(1H-indol-4-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-4-yl]-5-[(4-propan-2-ylpiperazin-1-yl)methyl]-1,3-oxazole is a complex organic compound featuring multiple functional groups, including an indole, an indazole, a piperazine, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(1H-indol-4-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-4-yl]-5-[(4-propan-2-ylpiperazin-1-yl)methyl]-1,3-oxazole involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the formation of the indole and indazole rings, followed by the introduction of the piperazine and oxazole moieties. Key steps may include cyclization reactions, nucleophilic substitutions, and condensation reactions. The exact conditions, such as temperature, solvent, and catalysts, depend on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-[6-(1H-indol-4-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-4-yl]-5-[(4-propan-2-ylpiperazin-1-yl)methyl]-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The indole and indazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes involving indole and indazole derivatives.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: Use in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism by which 2-[6-(1H-indol-4-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-4-yl]-5-[(4-propan-2-ylpiperazin-1-yl)methyl]-1,3-oxazole exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives
- 3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives
- 1,5,6,7-tetrahydro-4H-indol-4-one derivatives
Uniqueness
Compared to these similar compounds, 2-[6-(1H-indol-4-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-4-yl]-5-[(4-propan-2-ylpiperazin-1-yl)methyl]-1,3-oxazole stands out due to its combination of multiple ring systems and functional groups. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H36N6O |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
2-[6-(1H-indol-4-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-4-yl]-5-[(4-propan-2-ylpiperazin-1-yl)methyl]-1,3-oxazole |
InChI |
InChI=1S/C26H36N6O/c1-17(2)32-10-8-31(9-11-32)16-19-14-28-26(33-19)22-12-18(13-25-23(22)15-29-30-25)20-4-3-5-24-21(20)6-7-27-24/h3-7,14,17-18,22-23,25,27,29-30H,8-13,15-16H2,1-2H3 |
InChI Key |
LQLOUJGELCZLRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CN=C(O2)C3CC(CC4C3CNN4)C5=C6C=CNC6=CC=C5 |
Origin of Product |
United States |
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